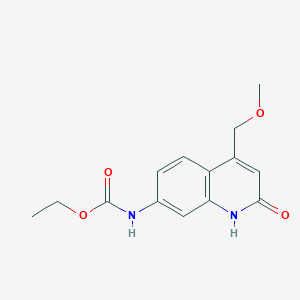
Ethyl (4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)carbamate, also known as EOMQC, is a synthetic compound that has been widely used in scientific research. EOMQC is a quinoline derivative that has shown promising results in various research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Ethyl (4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)carbamate and its derivatives have been extensively studied for their synthesis methods and potential antibacterial activities. The compound's complexation with transition series metal ions, such as copper(II) and magnesium(II), suggests its role in antibacterial mechanisms, potentially involving drug-metal complexes rather than relying solely on lipid solubility (Bailey et al., 1984). Additionally, derivatives of this compound have shown significant in vivo activity against lymphocytic leukemia, highlighting their potential as antileukemic agents (Anderson et al., 1988).
Natural Product Isolation
The ethyl acetate extract from cultures of Janibacter limosus revealed high biological activity, delivering new natural products, including a tetrahydroquinoline derivative with significant bioactivity against bacteria and fungi (Asolkar et al., 2004).
Structural Analysis and Chemical Interactions
This compound's structural analysis, such as crystal structure and Hirshfeld surface analysis, contributes to understanding its chemical interactions. These analyses provide insights into the molecule's potential for forming three-dimensional network structures through weak hydrogen bonds and π–π interactions, which are crucial for its biological activity (Baba et al., 2019).
Antioxidant and Anticholinesterase Activity
Recent studies have synthesized this compound derivatives under conventional and microwave-promoted conditions to evaluate their biological activities, including antioxidant capacity and acetylcholinesterase inhibition. These activities are relevant for developing treatments for neurological disorders, such as Alzheimer's disease (Mermer et al., 2018).
Eigenschaften
IUPAC Name |
ethyl N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-3-20-14(18)15-10-4-5-11-9(8-19-2)6-13(17)16-12(11)7-10/h4-7H,3,8H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQJNCBZQYHWHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)C(=CC(=O)N2)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2729985.png)
![2-({4-[(4-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2729986.png)
![5-amino-N-(3-methoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2729987.png)
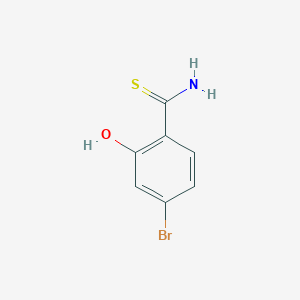
![N-[(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B2729989.png)
![2-(4-Cyanobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2729991.png)
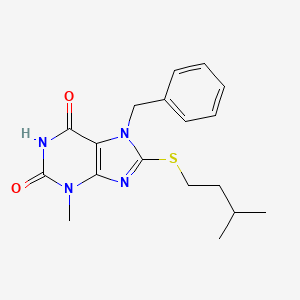
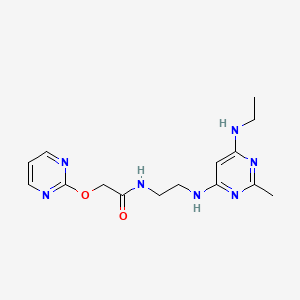

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2729998.png)
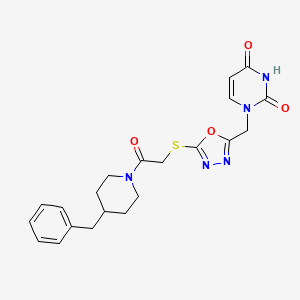
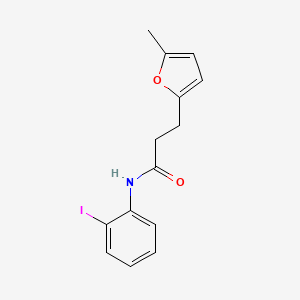
![6-Azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B2730005.png)